

A Head-to-Head Comparison of G9a/GLP Inhibitors: UNC0642 vs. BIX01294

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Compound of Interest		
Compound Name:	UNC0642	
Cat. No.:	B611572	Get Quote

For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for elucidating the biological roles of histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP, EHMT1). This guide provides a comprehensive comparison of two widely used inhibitors, **UNC0642** and BIX01294, focusing on their selectivity, potency, and experimental validation.

UNC0642 has emerged as a highly potent and selective inhibitor of G9a and GLP, demonstrating significant advantages over the first-in-class inhibitor, BIX01294. Developed as a chemical probe for in vivo studies, **UNC0642** exhibits superior pharmacokinetic properties and a wider therapeutic window, making it a more reliable tool for both in vitro and in vivo investigations of G9a/GLP function.

Potency: A Clear Distinction in Inhibitory Activity

UNC0642 demonstrates nanomolar potency against both G9a and GLP, significantly surpassing the micromolar inhibitory concentrations of BIX01294. This enhanced potency allows for the use of lower concentrations in cellular and in vivo experiments, minimizing the potential for off-target effects.



Compound	Target	IC50 (in vitro)	Cellular IC50 (H3K9me2 reduction)
UNC0642	G9a	<2.5 nM[1][2]	~40-130 nM[1][2]
GLP	<2.5 nM[1]	-	
BIX01294	G9a	1.7 - 2.7 μM[3]	~500 nM[4][5]
GLP	0.7 - 0.9 μM[6][7]	-	

Selectivity: Minimizing Off-Target Interactions

A critical attribute of a high-quality chemical probe is its selectivity. **UNC0642** has been extensively profiled against a broad range of epigenetic and non-epigenetic targets, showcasing a remarkable selectivity for G9a and GLP.

UNC0642 Selectivity Profile:

UNC0642 exhibits exceptional selectivity, being over 20,000-fold more selective for G9a/GLP than for 13 other methyltransferases and over 2,000-fold more selective against PRC2-EZH2. [3][8] It also shows minimal activity against a large panel of kinases and G-protein coupled receptors (GPCRs).[3][8]

BIX01294 Selectivity Profile:

BIX01294 was the first selective inhibitor discovered for G9a/GLP.[8] While it shows selectivity over some other histone methyltransferases like SUV39H1 and PRMT1, its broader selectivity profile is not as extensively documented as that of **UNC0642**.[3] Notably, BIX01294 has been reported to exhibit cellular toxicity at concentrations near its effective dose for H3K9me2 reduction, suggesting potential off-target effects.[4][5]

Experimental Data and Methodologies

The following sections detail the experimental protocols used to characterize and compare **UNC0642** and BIX01294.



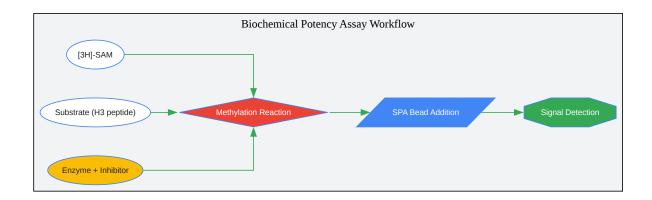
Biochemical Potency Assessment: Scintillation Proximity Assay (SPA)

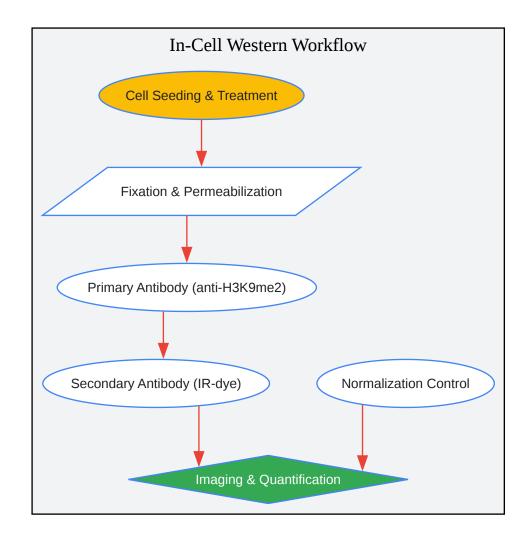
The in vitro potency of G9a/GLP inhibitors is commonly determined using a Scintillation Proximity Assay (SPA). This assay measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate.

Experimental Protocol:

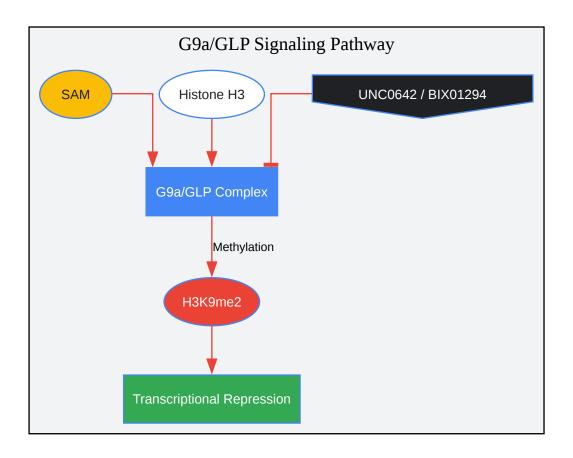
- Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, NaCl, MgCl2, DTT, and BSA.
- Enzyme and Inhibitor Incubation: Recombinant G9a or GLP enzyme is pre-incubated with varying concentrations of the inhibitor (**UNC0642** or BIX01294) in the reaction buffer.
- Initiation of Reaction: The enzymatic reaction is initiated by the addition of a biotinylated histone H3 peptide substrate and [3H]-SAM.
- Detection: After incubation, streptavidin-coated SPA beads are added. The biotinylated peptide binds to the beads, bringing the incorporated tritium in close proximity to the scintillant in the beads, which generates a light signal. The signal is measured using a scintillation counter.
- Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.











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